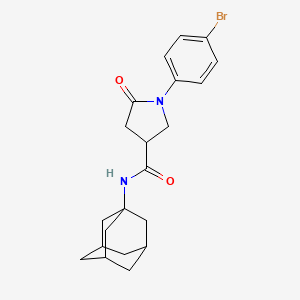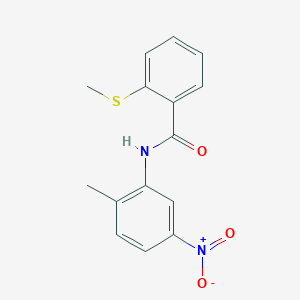![molecular formula C14H28N2 B4982352 N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B4982352.png)
N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine, also known as BTC, is a chemical compound that has been widely used in scientific research due to its unique properties. BTC is a bicyclic amine that is composed of two rings, which makes it structurally distinct from other amines. The compound has been found to have a variety of applications in different fields of research, including medicinal chemistry, material science, and catalysis.
作用機序
The mechanism of action of N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine is not fully understood, but it is believed to be related to its unique structure. The bicyclic rings of this compound allow it to interact with other molecules in a variety of ways, including hydrogen bonding and van der Waals interactions. These interactions may contribute to the compound's ability to cross biological membranes and interact with target molecules.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects in different systems. In the central nervous system, this compound has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin. In the cardiovascular system, this compound has been found to have vasodilatory effects, which may contribute to its potential as a therapeutic agent for hypertension. In the immune system, this compound has been found to have anti-inflammatory effects, which may make it a potential target for the treatment of autoimmune diseases.
実験室実験の利点と制限
The advantages of using N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine in lab experiments include its unique structure, which allows it to interact with other molecules in a variety of ways. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its reactive nature.
将来の方向性
There are many potential future directions for research on N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine. In medicinal chemistry, this compound may be further explored as a drug delivery agent for the treatment of neurological disorders. In material science, this compound may be used to create novel materials with enhanced properties for use in electronics and energy storage. In catalysis, this compound may be further explored as a catalyst for a variety of chemical reactions, including those used in the production of pharmaceuticals and fine chemicals. Overall, the unique properties of this compound make it a promising compound for further research in a variety of fields.
合成法
The synthesis of N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine can be achieved through a multistep process that involves the reaction of bicyclo[2.2.1]hept-2-ene with 2,2,4-trimethylpentane-1,3-diamine. The reaction is carried out under high pressure and temperature conditions, and the resulting product is purified through a series of chromatography steps. The yield of the reaction is typically high, making the synthesis of this compound a cost-effective process.
科学的研究の応用
N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine has been used in a variety of scientific research applications due to its unique properties. In medicinal chemistry, this compound has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier. In material science, this compound has been used to create novel materials with enhanced properties, such as increased stability and improved conductivity. In catalysis, this compound has been found to be an effective catalyst for a variety of chemical reactions, including hydrogenation and oxidation.
特性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-14(2,10-16(3)4)9-15-13-8-11-5-6-12(13)7-11/h11-13,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHRBWQKUXXMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CC2CCC1C2)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)


![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)

![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)

![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
![1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4982324.png)
![(1R*,3S*,6R*,8S*)-4-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4982327.png)
![5-bromo-N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4982334.png)
![1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4982348.png)
![methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate](/img/structure/B4982359.png)
![N-[2-(allylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B4982361.png)
